molecular formula C12H13N3O4 B2965963 N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-66-6

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2965963
CAS No.: 899978-66-6
M. Wt: 263.253
InChI Key: ZTKHVBZXRKZGKX-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide: is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a 2-methyl-5-nitrophenyl group attached to the other nitrogen atom of the oxalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of N1-allyl-N2-(2-methyl-5-aminophenyl)oxalamide.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted oxalamides.

Scientific Research Applications

N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • N1-allyl-N2-(2-methyl-5-aminophenyl)oxalamide
  • N1-allyl-N2-(2-methyl-5-nitrophenyl)ethanediamide
  • N1-allyl-N2-(2-methyl-5-nitrophenyl)urea

Uniqueness: N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the presence of both an allyl group and a nitro group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-6-13-11(16)12(17)14-10-7-9(15(18)19)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKHVBZXRKZGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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